molecular formula C8H11Cl2FN2 B1421190 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl CAS No. 1073372-11-8

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

Cat. No. B1421190
M. Wt: 225.09 g/mol
InChI Key: OFSNDJQJIDJNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl, also known as 5-CF-NPA, is a chemical compound that has been used in various scientific research applications. It is a synthetic chemical that is used in the synthesis of other compounds and has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

Chemistry and Applications of Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in cancer treatment. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making them valuable in medicinal chemistry and drug design. The research by Gmeiner (2020) in the journal "Molecules" reviews developments in fluorine chemistry contributing to the use of fluorinated pyrimidines to treat cancer. It covers methods for 5-FU synthesis, including the incorporation of isotopes to study metabolism and biodistribution, and explores how these compounds perturb nucleic acid structure and dynamics, offering insights into the broader application of fluorinated compounds in personalized medicine (Gmeiner, 2020).

Pharmacophore Design of Kinase Inhibitors

Another area of research where similar compounds may find application is in the design of kinase inhibitors. Scior et al. (2011) reviewed the literature on the design, synthesis, and activity studies of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase with imidazole scaffolds, which are crucial for proinflammatory cytokine release. This work illustrates the role of heterocyclic compounds, potentially including those similar to "5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl", in the development of new therapeutic agents targeting specific enzymes or pathways (Scior et al., 2011).

Neuroprotective and Behavioral Properties

The neuroprotective and behavioral properties of fluorinated compounds, such as flupirtine, are also of significant interest. Schuster et al. (1998) discussed flupirtine's potent cyto- and neuroprotective potential, as well as its anticonvulsant and myorelaxant effects, highlighting the therapeutic potential of fluorinated compounds in neuroscience research (Schuster et al., 1998).

Hybrid Catalysts in Medicinal Chemistry

The application of hybrid catalysts in the synthesis of medicinal compounds is another relevant area. Parmar et al. (2023) reviewed the synthesis of pyranopyrimidine scaffolds using various hybrid catalysts, emphasizing the importance of these compounds in pharmaceutical industries. This review could provide insights into the synthetic versatility of compounds like "5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl", and their potential applications in drug development (Parmar et al., 2023).

properties

IUPAC Name

5-chloro-3-fluoro-N-propylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2.ClH/c1-2-3-11-8-7(10)4-6(9)5-12-8;/h4-5H,2-3H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNDJQJIDJNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674389
Record name 5-Chloro-3-fluoro-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-2-(N-propylamino)pyridine, HCl

CAS RN

1073372-11-8
Record name 5-Chloro-3-fluoro-N-propylpyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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